

Application Notes: YQ128 Solubility Profile

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Compound of Interest

Compound Name: YQ128

Cat. No.: B2599406

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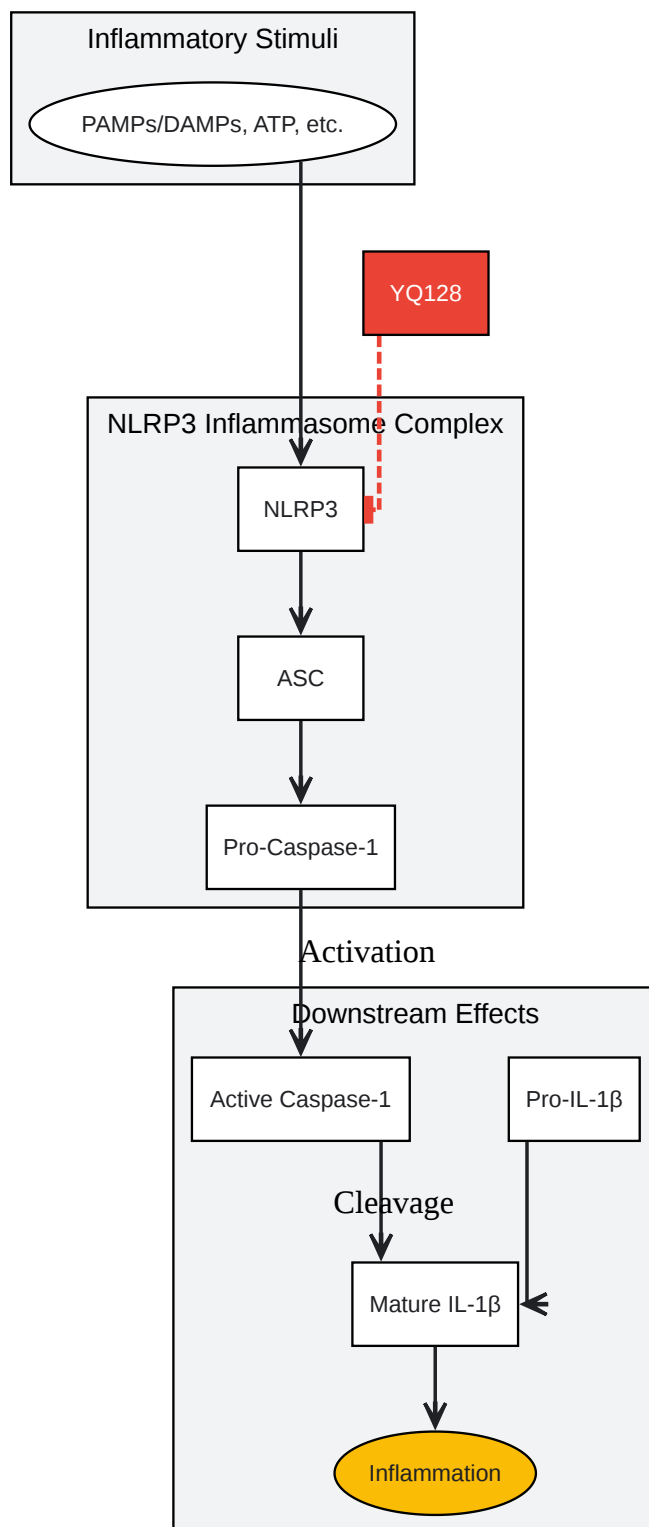
Introduction

YQ128 is a potent, selective, second-generation inhibitor of the NLRP3 (NOD-like receptor P3) inflammasome, with an IC₅₀ of 0.30 µM.[1][2] By inhibiting the NLRP3 inflammasome, **YQ128** effectively suppresses the production of the pro-inflammatory cytokine IL-1β.[1] It is an experimental drug with anti-inflammatory activity and the ability to cross the blood-brain barrier, making it a compound of interest for conditions such as Alzheimer's disease and traumatic brain injury.[1][3] This document provides detailed information on the solubility of **YQ128** in Dimethyl Sulfoxide (DMSO) and other solvent systems, along with protocols for its use in research settings.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a key component of the innate immune system. Upon activation by various inflammatory stimuli, it forms a protein complex that activates caspase-1.[4][5] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, which drives inflammatory processes.[4][6] **YQ128** exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome complex.[3][5]

NLRP3 Inflammasome Signaling Pathway

[Click to download full resolution via product page](#)NLRP3 signaling pathway and the inhibitory action of **YQ128**.

Solubility Data for YQ128

The solubility of a compound is a critical physical property for its use in experimental settings. **YQ128** exhibits high solubility in DMSO, a common polar aprotic solvent used for preparing stock solutions of both polar and nonpolar compounds.^{[7][8]} For in vivo studies, a co-solvent system is often required.

Solvent/Vehicle System	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	248 mg/mL	454.95 mM	Sonication is recommended to aid dissolution. ^[2]
DMSO	100 mg/mL	183.44 mM	Use fresh, anhydrous DMSO as moisture can reduce solubility. ^[9]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	5 mg/mL	9.17 mM	A common vehicle for oral or intravenous administration. Sonication is recommended. ^[2]

Note: The molecular weight of **YQ128** is 545.11 g/mol .^{[2][3]}

Recommendations for Stock Solution Preparation

- Solvent Choice: For in vitro assays, DMSO is the recommended solvent for preparing high-concentration stock solutions.^{[2][9]}
- Handling: Due to the hygroscopic nature of DMSO, it is crucial to use fresh, anhydrous grade solvent and to minimize exposure to air to prevent moisture absorption, which can decrease the solubility of **YQ128**.^[9]

- **Dissolution:** To ensure complete dissolution, especially at high concentrations, sonication or gentle warming may be applied.
- **Storage:** Stock solutions of **YQ128** in DMSO should be stored at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).^[1]

Protocols

Protocol 1: Preparation of a 100 mM YQ128 Stock Solution in DMSO

Materials:

- **YQ128** (solid powder, MW: 545.11 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer and sonicator

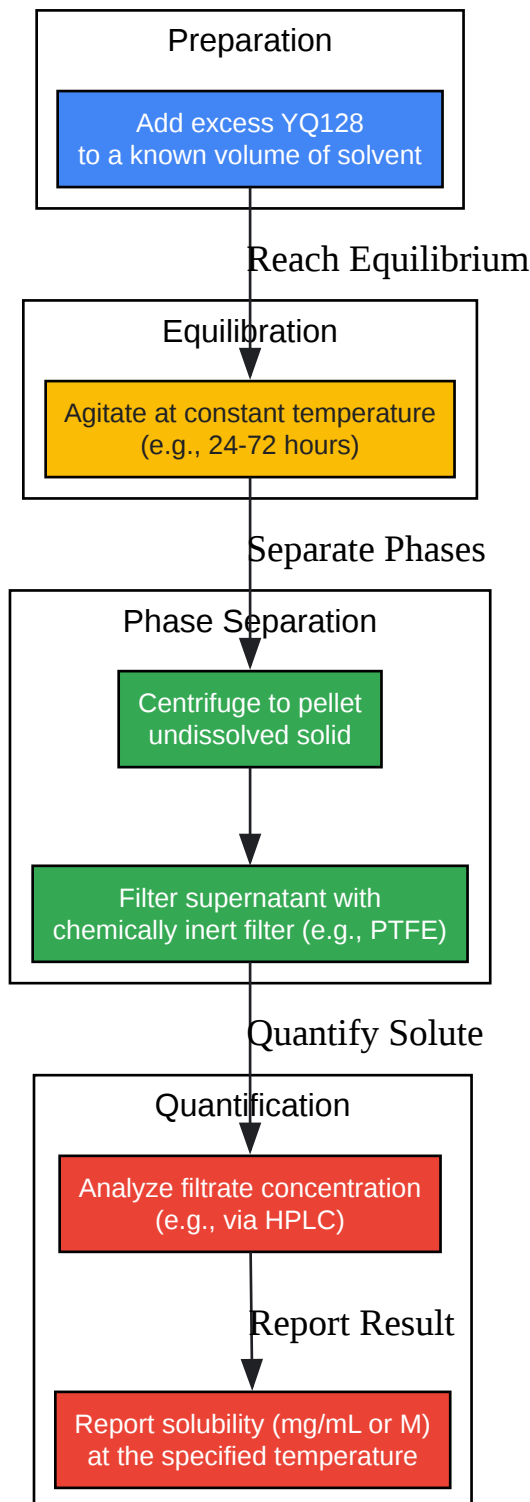
Procedure:

- **Weighing:** Accurately weigh 54.51 mg of **YQ128** powder and transfer it to a sterile vial.
- **Solvent Addition:** Add 1.0 mL of anhydrous DMSO to the vial containing the **YQ128** powder.
- **Dissolution:** Tightly cap the vial and vortex thoroughly for 1-2 minutes.
- **Sonication:** If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming (up to 37°C) can also be applied if necessary.
- **Aliquoting and Storage:** Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: General Method for Determining YQ128 Solubility (Shake-Flask Method)

This protocol describes the equilibrium solubility determination using the widely accepted shake-flask method.^{[10][11]} This technique measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Shake-Flask Method for Solubility Determination



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Workflow for determining equilibrium solubility.

Procedure:

- **Preparation of Saturated Solution:** Add an excess amount of solid **YQ128** to a known volume of the test solvent (e.g., DMSO, ethanol, buffered saline) in a sealed glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.
- **Equilibration:** Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure the solution reaches equilibrium.
- **Phase Separation:** After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).^[10]
- **Filtration:** Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.
- **Quantification:** Dilute the clear filtrate with an appropriate solvent and determine the concentration of **YQ128** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[10] A standard calibration curve prepared with known concentrations of **YQ128** is required for accurate quantification.
- **Data Reporting:** Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (M) at the specified temperature of the experiment.^[10]

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